molecular formula C21H17N3O5 B12209894 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide

Cat. No.: B12209894
M. Wt: 391.4 g/mol
InChI Key: ZASUTBKTZLJDOB-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, an oxadiazole ring, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids. The final step involves the coupling of the propoxyphenyl group to the oxadiazole-chromene intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromene or oxadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chromene core and oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The oxadiazole ring and chromene core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydroquinoline-3-carboxamide: This compound shares the propoxyphenyl group but has a quinoline core instead of a chromene core.

    2-oxo-N-phenyl-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazino)acetamide: This compound contains a pyrazole ring and a hydrazino group, making it structurally distinct from the chromene-oxadiazole compound.

The uniqueness of this compound lies in its combination of the chromene core, oxadiazole ring, and propoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O5/c1-2-11-27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-12-14-5-3-4-6-17(14)28-21(16)26/h3-10,12H,2,11H2,1H3,(H,22,24,25)

InChI Key

ZASUTBKTZLJDOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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